molecular formula C10H12N2O3 B2372558 4-[(2-Carbamoylethyl)amino]benzoic acid CAS No. 1249907-84-3

4-[(2-Carbamoylethyl)amino]benzoic acid

Cat. No.: B2372558
CAS No.: 1249907-84-3
M. Wt: 208.217
InChI Key: JWHWMKVYKBJSRR-UHFFFAOYSA-N
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Description

4-[(2-Carbamoylethyl)amino]benzoic acid (CAS: 937642-83-6) is a synthetic benzoic acid derivative with the molecular formula C₁₀H₁₁NO₃. Its structure features a benzoic acid core substituted with a 2-carbamoylethylamino group (-NH-CH₂-CH₂-CONH₂) at the para position. Synthesis typically involves reactions of aniline derivatives with lactones or carbamoylating agents, as seen in related β-alanine analogs .

Properties

IUPAC Name

4-[(3-amino-3-oxopropyl)amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c11-9(13)5-6-12-8-3-1-7(2-4-8)10(14)15/h1-4,12H,5-6H2,(H2,11,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWHWMKVYKBJSRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NCCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Carbamoylethyl)amino]benzoic acid typically involves the reaction of 4-aminobenzoic acid with acrylamide under specific conditions. The reaction proceeds through the formation of an intermediate, which is subsequently hydrolyzed to yield the final product. The reaction conditions often include the use of a suitable solvent, such as ethanol or water, and a catalyst to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction parameters such as temperature, pressure, and pH. The final product is typically purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

4-[(2-Carbamoylethyl)amino]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzoic acids, amines, and alcohols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-[(2-Carbamoylethyl)amino]benzoic acid is extensively used in scientific research due to its unique properties:

Mechanism of Action

The mechanism of action of 4-[(2-Carbamoylethyl)amino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. Its effects are mediated through binding to active sites or allosteric sites on target proteins, leading to changes in their activity and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Specific Comparisons

2.1.1. 4-[(Phenylcarbamoyl)amino]benzoic Acid (Compound [2], )
  • Structure : Substituted with a phenylcarbamoyl group (-NH-C(O)-Ph) instead of a carbamoylethyl chain.
  • Synthesis: Derived from 4-aminobenzoic acid and phenyl isocyanate.
  • Activity : Exhibits insecticidal properties (LC₅₀ = 12.5 μM against Spodoptera littoralis larvae), highlighting the role of aromatic substituents in bioactivity .
2.1.2. 4-[(2-Phenylethyl)amino]benzoic Acid ()
  • Structure: Features a phenylethylamino group (-NH-CH₂-CH₂-Ph) instead of carbamoylethyl.
  • Crystallography: Monoclinic crystal system (space group P2₁/c), with distinct packing interactions due to the hydrophobic phenyl group .
2.1.3. 4-[(3-Chloro-4-oxoazetidin-1-yl)benzoic Acid (SS3, )
  • Structure: Contains a β-lactam (azetidinone) ring fused to the benzoic acid.
  • Synthesis : Formed via cycloaddition of chloroacetyl chloride with a Schiff base intermediate.

Functional Group Comparisons

2.2.1. Sulfonamide Analogs ()
  • Example: 4-Methoxy-2-[[4-(acetylamino)phenyl]sulfonyl]benzoic acid hydrazide.
  • Key Differences : Sulfonamide (-SO₂-NH-) groups enhance acidity and binding to metalloenzymes.
  • Activity : Antitubercular (MIC = 1.6 μg/mL against M. tuberculosis), contrasting with the carbamoyl group’s coordination chemistry applications .
2.2.2. Thiazolidinone Derivatives (SS4, )
  • Structure: 4-Thiazolidinone ring linked to benzoic acid.
  • Synthesis : Mercaptoacetic acid cyclization with Schiff bases.
  • Activity: Thiazolidinones are protease inhibitors, indicating divergent mechanisms compared to carbamoylethyl derivatives .

Physicochemical and Structural Analysis

Crystallographic Data

  • 4-[(2-Carbamoylethyl)amino]benzoic Acid: No direct crystallographic data is available in the evidence. However, related compounds like 4-[(2-carboxyethyl)amino]benzoic acid (monohydrate) crystallize in monoclinic systems with hydrogen-bonded networks .
  • 4-[(2-Phenylethyl)amino]benzoic Acid: Exhibits a 3D framework stabilized by π-π stacking (phenyl) and O-H···O hydrogen bonds (carboxylic acid) .

Spectroscopic Properties

  • IR Spectroscopy: Carbamoyl groups show characteristic peaks at ~1680 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch), as seen in analogs like 4-[(phenylcarbamoyl)amino]benzoic acid .
  • UV-Vis: Benzoic acid derivatives absorb at λmax ~265–340 nm, influenced by substituent electronic effects (e.g., dimethylamino groups redshift λmax to 341 nm) .

Biological Activity

4-[(2-Carbamoylethyl)amino]benzoic acid, also known as a derivative of para-aminobenzoic acid (PABA), is a compound with significant biological activity and potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C10H12N2O3 and features a benzoic acid moiety with a carbamoylethylamino group. Its structural characteristics allow it to interact with various biological targets, making it a subject of interest in medicinal chemistry.

This compound functions through several mechanisms:

  • Enzyme Inhibition : It can inhibit specific enzymes involved in metabolic pathways, potentially modulating biochemical processes. For instance, it may act as an inhibitor of cholinesterases, which are critical in neurotransmission .
  • Antioxidant Activity : The compound exhibits antioxidant properties, which can help mitigate oxidative stress in cells, further influencing cell survival and proliferation.
  • Cell Proliferation Modulation : Research indicates that this compound can influence cell cycle dynamics, potentially leading to apoptosis in cancer cells .

Anticancer Activity

Numerous studies have highlighted the anticancer potential of this compound:

  • In vitro Studies : The compound has shown promising results against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer), with IC50 values indicating effective cytotoxicity .
  • Mechanisms of Action : It is believed that the compound induces apoptosis through the activation of caspases and modulation of signaling pathways associated with cell survival .

Antimicrobial Properties

This compound has been investigated for its antimicrobial effects:

  • Inhibition of Bacterial Growth : Preliminary studies suggest that this compound can inhibit the growth of certain bacterial strains, making it a candidate for further exploration in antimicrobial therapy.

Case Study 1: Anticancer Efficacy

A study evaluated the effects of this compound on human cancer cell lines. The results demonstrated significant inhibition of cell proliferation in MCF-7 cells with an IC50 value of approximately 23.31 µM. Flow cytometry analysis indicated an increase in apoptosis markers, suggesting that the compound effectively triggers programmed cell death in these cells .

Case Study 2: Enzyme Inhibition

In a comparative study against standard cholinesterase inhibitors like donepezil, this compound exhibited notable inhibitory activity, supporting its potential use in treating neurodegenerative diseases such as Alzheimer's disease .

Summary Table of Biological Activities

Biological ActivityObserved EffectReference
AnticancerIC50 against MCF-7 cells: 23.31 µM
AntimicrobialInhibition of bacterial growth
Enzyme InhibitionEffective against cholinesterases

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